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Compound of Interest

Compound Name:
4-Chloro-7-fluoro-8-

methylquinoline

CAS No.: 1065093-51-7

Cat. No.: B2683541

Get Quote

Executive Summary
4-Chloro-7-fluoro-8-methylquinoline is a specialized heterocyclic building block used

primarily in the development of fluoroquinolone antibiotics and kinase inhibitors. Unlike

commodity quinolines, this specific isomer (7-fluoro, 8-methyl pattern) is rarely available as

shelf stock.

Market analysis confirms that while major catalogs list the compound, actual inventory is often

zero, triggering "make-to-order" lead times. Consequently, drug development programs must

rely on validated custom synthesis or in-house production to ensure supply security.

Critical Warning: There is a high risk of isomer confusion in vendor catalogs.

Target: 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7)

Common Mismatches: 4-Chloro-8-fluoro-2-methylquinoline (CAS: 18615-59-3) or 4-Chloro-

6-fluoro-7-methylquinoline.
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Action: Always verify the structure via NMR/CoA before procurement.

Part 1: Chemical Profile & Identity[1]
Property Specification

Chemical Name 4-Chloro-7-fluoro-8-methylquinoline

CAS Number 1065093-51-7

Molecular Formula C₁₀H₇ClFN

Molecular Weight 195.62 g/mol

Key Substituents Cl at C4; F at C7; CH₃ at C8

SMILES CC1=C(F)C=CC2=C1N=CH=C(Cl)2

Primary Application
Scaffold for S_NAr reactions (displacement of

C4-Cl) to introduce amines/alkoxides.

Part 2: Sourcing Landscape
Procurement Decision Matrix
Due to the scarcity of this compound, a "Check-Verify-Synthesize" workflow is recommended

over simple ordering.

Need 4-Chloro-7-fluoro-8-methylquinoline Check Major Aggregators
(eMolecules, SciFinder) Stock Listed?

Request CoA & CAS Check
(Verify 1065093-51-7)Yes

Initiate Custom Synthesis
No

Isomer Correct?

Procure SampleYes

No (Wrong Isomer)

In-House Production
(See Part 3)

High Cost/Long Lead

Click to download full resolution via product page

Figure 1: Procurement decision tree emphasizing the high risk of isomer mismatch in

commercial catalogs.

Verified Supplier Tiers
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Suppliers are categorized by their likelihood of holding physical stock versus providing

synthesis services.

Tier Supplier Type
Recommended
Vendors

Notes

Tier 1 Specialty Catalog
Fluorochem (UK),

Sigma-Aldrich

Often list the item

(Product

FLUH99CB963F) but

may require cross-

border shipping.

Tier 2 Custom Synthesis

Enamine, WuXi

AppTec, Combi-

Blocks

Best option for >10g

quantities. Request

synthesis starting from

3-fluoro-2-

methylaniline.

Tier 3 Aggregators
Fisher Scientific,

MolPort

Use with caution;

frequently list "virtual

stock" that triggers a

synthesis order.

Part 3: Technical Synthesis Protocol (The "Make"
Strategy)
If commercial lead times exceed 4 weeks, in-house synthesis is the most reliable path. The

Gould-Jacobs reaction is the industry standard for this scaffold, utilizing the commercially

available precursor 3-Fluoro-2-methylaniline (CAS: 443-86-7).

Retrosynthetic Analysis
The target is constructed by building the pyridine ring onto a substituted benzene.

Target: 4-Chloro-7-fluoro-8-methylquinoline

Precursor: 3-Fluoro-2-methylaniline (Widely available, ~$100/25g).
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Key Transformation: Cyclization of an anilinomethylene malonate followed by

decarboxylation and chlorination.

Reaction Pathway[2][3][4][5][6]

3-Fluoro-2-methylaniline
(CAS 443-86-7)

Enamine Intermediate
(110°C, -EtOH)

Condensation

+ EMME
(Diethyl ethoxymethylenemalonate)

Ester Intermediate
(Cyclization in Dowtherm A, 250°C)

Gould-Jacobs
Cyclization

7-Fluoro-8-methyl-4-hydroxyquinoline
(Hydrolysis + Decarboxylation)

1. NaOH/H2O
2. Heat (-CO2)

4-Chloro-7-fluoro-8-methylquinoline
(Chlorination with POCl3)

POCl3, Reflux
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Figure 2: Step-by-step synthesis via the Gould-Jacobs protocol.
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Detailed Experimental Protocol
Step 1: Condensation (Enamine Formation)

Reagents: Mix 3-Fluoro-2-methylaniline (1.0 eq) and Diethyl ethoxymethylenemalonate

(EMME) (1.1 eq).

Conditions: Heat neat (no solvent) at 110–120°C for 2 hours.

Observation: Ethanol is evolved. Use a Dean-Stark trap or open vessel with ventilation to

drive the equilibrium.

Workup: Cool to room temperature. The product (enamine) often solidifies and can be

recrystallized from hexane/ethanol, or used crude.

Step 2: Cyclization (Gould-Jacobs)

Setup: Add the crude enamine to boiling Dowtherm A (diphenyl ether/biphenyl mixture) or

diphenyl ether (~10 volumes) at 250°C.

Process: Add dropwise to maintain temperature. Rapid addition is crucial to prevent

polymerization.

Duration: Reflux for 30–60 minutes.

Workup: Cool to room temperature. Dilute with hexane. The solid Ethyl 7-fluoro-8-methyl-4-

hydroxyquinoline-3-carboxylate will precipitate. Filter and wash with hexane.

Step 3: Hydrolysis & Decarboxylation

Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours to obtain the carboxylic acid.

Acidify with HCl to precipitate.

Decarboxylation: Heat the dry acid in diphenyl ether at 240°C until CO₂ evolution ceases (~1

hour).

Product:7-Fluoro-8-methylquinolin-4-ol. Isolate by cooling and filtration.[1]
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Step 4: Chlorination

Reagents: Suspend the 4-hydroxyquinoline (1.0 eq) in POCl₃ (5.0 eq).

Catalyst: Add a catalytic amount of DMF (optional, accelerates reaction).

Conditions: Reflux (105°C) for 2–4 hours. Monitor by TLC (the starting material is very polar;

product is non-polar).

Quench:CAUTION. Pour the reaction mixture slowly onto crushed ice/ammonia water.

Maintain pH > 8 to ensure the free base forms.

Purification: Extract with Dichloromethane (DCM). Dry over MgSO₄. Concentrate. Purify via

flash chromatography (Hexane/EtOAc) if necessary.

Part 4: Analytical Validation
When receiving a commercial sample or validating synthesis, check for these specific markers

to rule out isomers.

¹H NMR (CDCl₃, 400 MHz):

H2 (Quinoline): Distinctive singlet/doublet around δ 8.7–8.8 ppm.

C8-Methyl: Singlet around δ 2.6–2.7 ppm. Note: If this is a doublet, you likely have the

wrong isomer (coupling to F).

Coupling: The 7-Fluoro substituent will show characteristic coupling constants (

) with H6.

Mass Spectrometry:

M+H: 196.03 (approx).

Isotope Pattern: Look for the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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